Cholesteryl palmitate
Overview
Description
Cholesteryl palmitate is a major cholesterol ester found in human meibum . It has been used to form a stable tear film to study amphiphilic block copolymers as surfactants for dry eyes . The molecular formula of Cholesteryl palmitate is C43H76O2 .
Synthesis Analysis
The synthesis and functionalization of magnetite nanoparticles (Fe3O4) were achieved with the view to covalently bind both cholesterol oxidase and cholesterol esterase biorecognition agents for the development of free and total cholesterol biosensors .Molecular Structure Analysis
Cholesteryl palmitate has a molecular formula of C43H76O2, an average mass of 625.062 Da, and a monoisotopic mass of 624.584534 Da . It has 8 defined stereocentres .Chemical Reactions Analysis
Cholesteryl palmitate was used as a standard in HPLC analysis of lipids from cooked ground beef and rat liver and mouse muscle tissue samples .Physical And Chemical Properties Analysis
Cholesteryl palmitate has a density of 1.0±0.1 g/cm3, a boiling point of 651.5±34.0 °C at 760 mmHg, and a flash point of 347.8±13.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .Scientific Research Applications
Dietary Fat Composition and Heart Disease
Research has indicated that cholesteryl palmitate is a significant biomarker in studies related to dietary fat composition and its link to heart diseases. A study by Rosseneu et al. (1994) in the European Atherosclerosis Research Study (EARS) showed the role of cholesteryl palmitate in assessing the fatty acid composition of diets in young adults with a history of premature coronary heart disease. This study underscores the importance of monitoring cholesteryl esters, including cholesteryl palmitate, in understanding heart disease risks (Rosseneu et al., 1994).
Impact on Erythrocyte Membrane Permeability
Cholesteryl palmitate has been studied for its effects on cell membrane permeability. Ivanov et al. (1985) demonstrated that cholesteryl palmitate significantly increases the permeability of the erythrocyte membrane for potassium and hemoglobin. This finding is crucial for understanding the biophysical properties of cell membranes and how they are influenced by various cholesteryl esters (Ivanov et al., 1985).
Role in Liquid Crystal Research
The study of cholesteryl palmitate has extended into the field of liquid crystals. Wang and Huang (1975) utilized Brillouin scattering to investigate the hypersonic properties of cholesteryl palmitate in the liquid crystal-liquid phase transition. This research provides insights into the unique physical properties of cholesteryl compounds in different states (Wang & Huang, 1975).
Fetal Lung Maturity Assessment
In obstetrics, cholesteryl palmitate has been explored as a predictor of fetal lung maturity. Ludmir et al. (1987) measured the concentration of cholesteryl palmitate in amniotic fluid and found a significant correlation with the development of respiratory distress syndrome in neonates. This research suggests that cholesteryl palmitate can be a valuable biomarker in assessing fetal lung development (Ludmir et al., 1987).
Future Directions
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQPKLGPMQWBU-JADYGXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889356 | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | CE(16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholesteryl palmitate | |
CAS RN |
601-34-3 | |
Record name | Cholesteryl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cholesteryl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl palmitate | |
Source | DTP/NCI | |
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Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-beta-yl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |
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Record name | CHOLESTERYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CE(16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 77 °C | |
Record name | CE(16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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